S-2-((4-(3-Methylcyclohexyl)butyl)amino)ethyl thiosulfate
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Overview
Description
S-2-((4-(3-Methylcyclohexyl)butyl)amino)ethyl thiosulfate is an organic compound with a complex structure that includes a cyclohexyl ring, an amino group, and a thiosulfate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-2-((4-(3-Methylcyclohexyl)butyl)amino)ethyl thiosulfate typically involves multiple steps, starting with the preparation of the cyclohexyl derivative. The synthetic route may include:
Formation of the Cyclohexyl Derivative: This step involves the alkylation of cyclohexane with a suitable alkyl halide under basic conditions.
Amination: The cyclohexyl derivative is then reacted with an amine to introduce the amino group.
Thiosulfation: Finally, the aminoethyl derivative is reacted with thiosulfuric acid or a thiosulfate salt to form the thiosulfate group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
S-2-((4-(3-Methylcyclohexyl)butyl)amino)ethyl thiosulfate can undergo various chemical reactions, including:
Oxidation: The thiosulfate group can be oxidized to form sulfonate derivatives.
Reduction: The compound can be reduced to form simpler thiol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Conditions typically involve nucleophiles like halides or alkoxides under basic or acidic conditions.
Major Products
Oxidation: Sulfonate derivatives.
Reduction: Thiol derivatives.
Substitution: Various substituted amino derivatives.
Scientific Research Applications
S-2-((4-(3-Methylcyclohexyl)butyl)amino)ethyl thiosulfate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic effects, particularly in the context of its thiosulfate group, which is known for its detoxifying properties.
Industry: Utilized in the development of new materials and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of S-2-((4-(3-Methylcyclohexyl)butyl)amino)ethyl thiosulfate involves its interaction with molecular targets through its functional groups. The thiosulfate group can act as a sulfur donor, participating in redox reactions and detoxification processes. The amino group can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
- S-2-((4-(2,5-Dimethylcyclohexyl)butyl)amino)ethyl thiosulfate
- S-2-((4-(3-Methoxyphenyl)butyl)amino)ethyl thiosulfate
Uniqueness
S-2-((4-(3-Methylcyclohexyl)butyl)amino)ethyl thiosulfate is unique due to its specific cyclohexyl substitution pattern, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with other molecules, making it a valuable compound for specialized applications.
Properties
CAS No. |
21209-04-1 |
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Molecular Formula |
C13H27NO3S2 |
Molecular Weight |
309.5 g/mol |
IUPAC Name |
N-(2-hydroxysulfonothioyloxyethyl)-4-[(1S)-3-methylcyclohexyl]butan-1-amine |
InChI |
InChI=1S/C13H27NO3S2/c1-12-5-4-7-13(11-12)6-2-3-8-14-9-10-17-19(15,16)18/h12-14H,2-11H2,1H3,(H,15,16,18)/t12?,13-/m1/s1 |
InChI Key |
YJYNLBSUQBRMED-ZGTCLIOFSA-N |
Isomeric SMILES |
CC1CCC[C@H](C1)CCCCNCCOS(=O)(=S)O |
Canonical SMILES |
CC1CCCC(C1)CCCCNCCOS(=O)(=S)O |
Origin of Product |
United States |
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